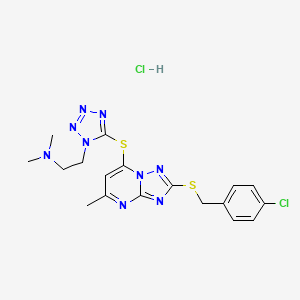

4-(Cyclohexylmethyl)benzoic acid

Vue d'ensemble

Description

4-(Cyclohexylmethyl)benzoic acid is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.2915 . It consists of a carboxyl group attached to a benzene ring, which is further connected to a cyclohexylmethyl group .

Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylmethyl)benzoic acid consists of a benzene ring attached to a carboxyl group and a cyclohexylmethyl group . The exact 3D structure can be obtained from databases like the NIST Chemistry WebBook .Applications De Recherche Scientifique

Overview

4-(Cyclohexylmethyl)benzoic acid, a derivative of benzoic acid, plays a significant role in various scientific research areas. While specific information on 4-(Cyclohexylmethyl)benzoic acid is limited, understanding its broader category—benzoic acid and its derivatives—provides insight into its potential applications. This document reviews several studies related to benzoic acid derivatives, highlighting their relevance in different scientific domains, excluding any information related to drug usage, dosage, and side effects.

Environmental Presence and Uses

Benzoic acid and its derivatives, including various salts, alkyl esters, and related compounds, are naturally present in plant and animal tissues and are also produced by microorganisms. They are extensively used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their widespread use has led to a broad environmental distribution, making human exposure common and lengthy, raising questions about their effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Chemical Reactivity and Applications

The reactivity of cyclohexene oxide and benzoic acid derivatives has been studied to understand the mechanisms of ester formation in cycloaliphatic epoxides with carboxyl functionalized polymers. These insights are crucial for developing materials and compounds with specific properties, indicating the relevance of benzoic acid derivatives in polymer science and engineering (Soucek, Abu-Shanab, Anderson, & Wu, 1998).

Metabolism in Bacteria

Research on the metabolism of benzoic acid by bacteria has identified 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid as an intermediate in the formation of catechol, showcasing the metabolic pathways of benzoic acid derivatives in microorganisms. This knowledge is vital for bioremediation processes and understanding environmental biodegradation (Reiner, 1971).

Nanocatalysts for Hydrogenations

Studies on bimetallic nanoparticles demonstrate their efficiency in hydrogenating benzoic acid to cyclohexanecarboxylic acid, among other reactions. These findings are pivotal for chemical manufacturing processes, including the production of materials like Nylon, by offering environmentally friendly and efficient catalytic methods (Thomas, Johnson, Raja, Sankar, & Midgley, 2003).

Lanthanide Coordination Compounds

Research into lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has explored their luminescent properties, influenced by electron-donating or withdrawing groups. This research has applications in materials science, particularly in developing new luminescent materials for various technological applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Propriétés

IUPAC Name |

4-(cyclohexylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKURNMZVNIYXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylmethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)

![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-N-methylguanosine](/img/structure/B1462391.png)

![2,7-Dimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B1462398.png)